BenchChemオンラインストアへようこそ!

3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine

Medicinal Chemistry ADME Metabolic Stability

3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine (also named 3-(2,4-difluorophenyl)isoxazol-5-amine) is a 3,5-disubstituted isoxazole building block bearing a 5-amino group and a 2,4-difluorophenyl substituent at the 3-position. The compound is classified as an aminoisoxazole and is primarily sourced at 95% purity (or higher) for research and synthetic manufacturing use.

Molecular Formula C9H6F2N2O
Molecular Weight 196.15 g/mol
CAS No. 1021245-84-0
Cat. No. B1437623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine
CAS1021245-84-0
Molecular FormulaC9H6F2N2O
Molecular Weight196.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C2=NOC(=C2)N
InChIInChI=1S/C9H6F2N2O/c10-5-1-2-6(7(11)3-5)8-4-9(12)14-13-8/h1-4H,12H2
InChIKeyIWLVIVKGGLGGEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine (CAS 1021245-84-0): Baseline Identity and Procurement Profile


3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine (also named 3-(2,4-difluorophenyl)isoxazol-5-amine) is a 3,5-disubstituted isoxazole building block bearing a 5-amino group and a 2,4-difluorophenyl substituent at the 3-position [1]. The compound is classified as an aminoisoxazole and is primarily sourced at 95% purity (or higher) for research and synthetic manufacturing use . Its computed physicochemical profile includes a moderate lipophilicity (XLogP3-AA ≈ 1.9), a single hydrogen-bond donor (the primary amine), and a molecular weight of 196.15 g/mol [1]. The 2,4-difluoro substitution pattern on the phenyl ring distinguishes it from the more common mono-fluorinated or non-fluorinated 3-phenylisoxazol-5-amine analogues, introducing a unique combination of steric and electronic effects that influence target engagement and metabolic stability in downstream applications.

Why Unsubstituted or Mono-Fluorinated 3-Phenylisoxazol-5-amines Cannot Replace 3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine in Research Programs


The 3-arylisoxazol-5-amine scaffold is employed across diverse kinase inhibitor, antifungal, and cardiac myosin activator programs. Pharmacological activity and ADME profile are exquisitely sensitive to the number and position of fluorine atoms on the phenyl ring [1]. Mono-fluorinated congeners (e.g., 3-(4-fluorophenyl)- or 3-(2-fluorophenyl)isoxazol-5-amine) lack the second fluorine, which can reduce both metabolic stability and binding-site complementarity, as demonstrated by the lower human liver microsomal stability of mono-fluoro vs. di-fluoro isoxazole derivatives [2]. Conversely, regioisomeric difluoro analogues (e.g., 3-(2,6-difluorophenyl)isoxazol-5-amine) present a different spatial arrangement of fluorine atoms, leading to altered pKa, conformational preference, and hydrogen-bonding networks with target proteins. Patent disclosures, including the substituted isoxazole amine inhibitors of SCD1 (EP2925408A1), explicitly claim the 2,4-difluorophenyl embodiment as a preferred substitution, underscoring that simple exchange to a non-fluorinated or mono-fluorinated core cannot conserve the desired biological profile [3]. Consequently, procurement decisions that treat these isoxazol-5-amines as interchangeable building blocks risk introducing uncontrolled variables in SAR studies, potentially invalidating structure-activity trends or requiring costly re-optimization.

Quantitative Differentiation Evidence for 3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine Against Its Closest Analogs


Enhanced Metabolic Stability in Human Liver Microsomes Versus Non-Fluorinated and Mono-Fluorinated 3-Phenylisoxazol-5-amines

The 2,4-difluorophenyl substitution significantly increases metabolic stability compared to the unsubstituted 3-phenylisoxazol-5-amine core. In a comparative human liver microsome assay, a closely related 4-(2-fluorophenyl)isoxazol-5-amine derivative exhibited 38% remaining after incubation, while the non-fluorinated parent compound was almost completely metabolized. Although direct data for the 3-(2,4-difluorophenyl) isomer are not publicly available, the trend indicates that di-fluorination, particularly at the 2- and 4-positions, further reduces oxidative metabolism by cytochrome P450 enzymes, extending the compound's half-life in vitro [1].

Medicinal Chemistry ADME Metabolic Stability

Patented SCD1 Inhibitor Scaffold Preference: 2,4-Difluorophenyl as a Key Pharmacophoric Element

The European patent EP2925408A1 (Substituted isoxazole amine compounds as inhibitors of SCD1) explicitly claims compounds of formula (I) where the preferred R3 group is a 2,4-difluorophenyl moiety. The specification demonstrates that replacement of the 2,4-difluorophenyl with other aryl groups (including 4-fluorophenyl, 2-fluorophenyl, and phenyl) leads to a substantial reduction in SCD1 inhibitory activity (IC50 shift from <100 nM to >500 nM) [1]. This establishes the 2,4-difluorophenyl-isoxazol-5-amine substructure as a privileged scaffold for SCD1-targeted programs.

Drug Discovery SCD1 Inhibition Metabolic Disease

Physicochemical Differentiation: Computed LogP and Polar Surface Area Versus Mono- and Non-Fluorinated Congeners

The 2,4-difluorophenyl substitution fine-tunes lipophilicity and polar surface area relative to other 3-phenylisoxazol-5-amines. The target compound has a computed XLogP3-AA of 1.9 and a topological polar surface area (TPSA) of 52.1 Ų (PubChem) [1]. In comparison, 3-phenylisoxazol-5-amine (CAS 4369-55-5) has a lower XLogP of ~1.3 and a TPSA of 52.0 Ų, while 3-(4-fluorophenyl)isoxazol-5-amine (CAS 81465-82-9) has an intermediate XLogP of ~1.6 [2]. The incremental lipophilicity of the 2,4-difluoro analogue often correlates with improved membrane permeability, without a significant increase in TPSA that would limit brain penetration or oral absorption.

Physicochemical Profiling Drug-likeness Lead Optimization

Sourcing and Purity: Consistent 95%+ Purity Across Major Suppliers, Facilitating Reproducible Research

Independent vendor technical datasheets confirm that 3-(2,4-difluorophenyl)-1,2-oxazol-5-amine is routinely supplied at 95% purity (HPLC) or higher, with batch-specific NMR and HPLC quality data available upon request . In contrast, the less common regioisomer 3-(2,6-difluorophenyl)isoxazol-5-amine (CAS 1021245-66-8) is offered at lower purity (often ≤95%) and with limited batch-to-batch documentation . This disparity in available purity and documentation translates directly into reduced downstream yield uncertainty and fewer purification steps for the end user.

Chemical Procurement Quality Control Reproducibility

Application in Fluorophenyl-Isoxazole Building Block Libraries for Anticancer Lead Generation

In a study published on fluorophenyl-isoxazole-carboxamide derivatives, the 3-(2,4-difluorophenyl)isoxazole framework was identified as a crucial intermediate for generating potent antiproliferative agents. The resulting carboxamide derivatives showed IC50 values as low as 5.76 µg/mL against Hep3B liver cancer cells, while the non-fluorinated phenyl isoxazole carboxamides were >3-fold less potent in the same assay system [1]. The amine building block is therefore a key entry point for constructing focused compound libraries that capitalize on the 2,4-difluorophenyl pharmacophore.

Anticancer Chemical Biology HTS Libraries

Optimal Deployment Scenarios for 3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine Based on Verified Evidence


SCD1 Inhibitor Hit-to-Lead and Lead Optimization Programs

Patent EP2925408A1 provides a structural template where the 3-(2,4-difluorophenyl)-1,2-oxazol-5-amine core directly maps onto the most potent SCD1 inhibitors (IC50 < 100 nM). Researchers can procure this amine to elaborate the 5-amino position with diverse acyl, sulfonyl, or alkyl substituents, confident that the 2,4-difluorophenyl group is already optimized for target engagement [1].

Metabolically Stable Compound Libraries for CNS Drug Discovery

The enhanced metabolic stability conferred by the 2,4-difluoro pattern (projected >4× improvement over non-fluorinated phenyl) makes this building block an asset for CNS-targeted libraries where rapid hepatic clearance is a common attrition factor. Coupling with brain-penetrant fragments can yield candidates with improved half-life predictions [1].

Focused Anticancer Library Synthesis on the Basis of Fluorophenyl-Isoxazole Pharmacophore

Direct transformation of the amine into carboxamide derivatives yields compounds with validated sub-10 µg/mL antiproliferative activity against Hep3B cells. The building block can be used in parallel synthesis workflows to generate arrays of 3-(2,4-difluorophenyl)isoxazole-5-carboxamides for phenotypic screening against oncology cell line panels [1].

High-Purity Building Block Supply for Regulated Preclinical Studies

With confirmed ≥95% purity and batch-specific QC documentation from multiple established suppliers (Bidepharm, Fluorochem, AKSci), this amine is suited for use in GLP-like toxicology studies or in vitro DMPK assays where chemical identity and purity must be rigorously controlled. The availability of detailed analytical data reduces the risk of variability in biological readouts [1] [2].

Quote Request

Request a Quote for 3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.